Enhanced Hydrogen-Bond Donor Capacity vs. Elymoclavine Drives Differential Molecular Recognition
(8,9-Didehydroergolin-8-yl)methanol possesses a hydrogen bond donor count of 3, compared to 2 for the 6-methyl analog elymoclavine, resulting from the unmethylated N6 position . This chemical difference translates into a experimentally computed Topological Polar Surface Area (TPSA) of 48.05 Ų for the target compound versus 39.26 Ų for elymoclavine . The increased PSA is a direct consequence of the additional N-H donor and is a key determinant in predicting passive membrane permeability and target binding orientation. This quantification provides a basis for selecting the target compound when a higher polarity, more hydrogen-bond-capable ergoline scaffold is required.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 48.05 Ų |
| Comparator Or Baseline | Elymoclavine (6-methyl): 39.26 Ų |
| Quantified Difference | +8.79 Ų (22.4% higher) |
| Conditions | Computed molecular property; consistent methodology across Chemsrc database entries |
Why This Matters
A higher TPSA directly impacts a compound's pharmacokinetic profile and receptor binding landscape, making the target compound a distinct chemical tool for medicinal chemistry and a non-interchangeable intermediate for prodrug design.
